SIRT1 激活剂 3

描述

CAY10591 is a quinoxaline derivative.

科学研究应用

癌症治疗

SIRT1 激活剂 3 由于其在细胞代谢和基因组稳定性中的作用,已被研究用于治疗癌症的潜力。 通过调节 SIRT1 活性,它可能会影响癌细胞的增殖和存活 。该化合物抑制或激活 SIRT1 的能力可以导致新型癌症疗法的开发,特别是在 SIRT1 在肿瘤生长或抑制中起关键作用的癌症中。

神经退行性疾病

SIRT1 的激活与神经保护有关,这使得 this compound 成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的候选药物 。它可能有助于减少神经炎症并促进神经元存活,从而有可能减缓这些疾病的进展。

代谢紊乱

This compound 可能有助于控制代谢紊乱,包括糖尿病和肥胖 。SIRT1 影响脂肪储存、胰岛素敏感性和葡萄糖稳态,该化合物对其的激活可能会导致针对代谢综合征及其相关疾病的新疗法。

心血管健康

研究表明,SIRT1 在心血管健康中起保护作用。 This compound 可能通过改善内皮功能、减少氧化应激和预防动脉粥样硬化来促进心血管疾病的预防 。

衰老和长寿

SIRT1 以其对衰老和寿命的影响而闻名。 用 this compound 等化合物激活 SIRT1 可能潜在地延迟与衰老相关的过程和疾病,从而延长健康寿命 。

自身免疫性疾病

SIRT1 的免疫调节作用表明,其激活剂可用于治疗自身免疫性疾病。 This compound 可能有助于减少慢性炎症和自身免疫,为管理这些疾病提供一种新的方法 。

作用机制

Target of Action

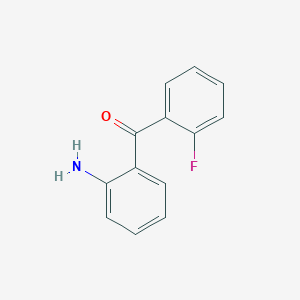

The primary target of SIRT1 Activator 3, also known as CAY10591 or 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, is Sirtuin 1 (SIRT1) . SIRT1 is a class III histone deacetylase, whose enzymatic activity is dependent on NAD+ as a cofactor . It modulates numerous activities by controlling gene expression, DNA repair, metabolism, oxidative stress response, mitochondrial function, and biogenesis .

Mode of Action

SIRT1 Activator 3 interacts with SIRT1 and increases its level and activity in a dose- and time-dependent manner . This interaction leads to the deacetylation of key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 .

Biochemical Pathways

The activation of SIRT1 by SIRT1 Activator 3 affects several biochemical pathways. It regulates essential metabolic pathways and is implicated in cellular response to caloric restriction and lifespan extension . It also controls inflammation by controlling certain transcription factors, such as NF-κB, phosphatase and tensin homologue (PTEN), PDK1, and AKT, which play a crucial role in developing acute and chronic inflammation .

Pharmacokinetics

For a similar sirt1 activator, srt2104, it was found that the drug reached peak concentrations within 2–4 h and exhibited a half-life of approximately 15–20 h . The mean bioavailability was circa 14% and the mean clearance was circa 400 ml min (-1) . These properties might give us a hint about the ADME properties of SIRT1 Activator 3, but specific studies are needed to confirm this.

Result of Action

The activation of SIRT1 by SIRT1 Activator 3 leads to several molecular and cellular effects. It decreases cell growth and induces cell-cycle repressor p21 levels . It also suppresses TNF-α in a dose-dependent manner . Moreover, it decreases the expression of several invasion/migration promoter genes and induces repressor genes .

生化分析

Cellular Effects

SIRT1 Activator 3 suppresses TNF-α in a dose-dependent manner . This indicates that it has significant effects on cellular processes, particularly those involving inflammation and immune response.

Temporal Effects in Laboratory Settings

The effects of SIRT1 Activator 3 over time in laboratory settings are yet to be fully explored. Its ability to suppress TNF-α in a dose-dependent manner suggests that it may have long-term effects on cellular function .

属性

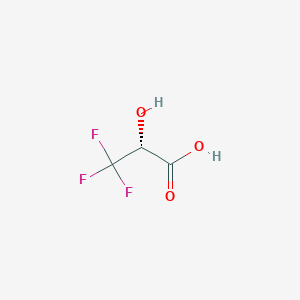

IUPAC Name |

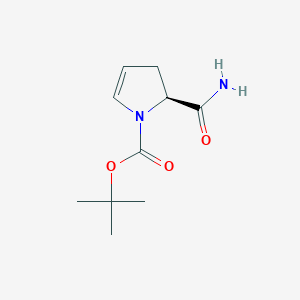

2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOFYGGJZCEPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CAY10591 interact with its target, SIRT1, and what are the downstream effects?

A1: CAY10591 is a synthetic small molecule that directly activates SIRT1, a NAD+-dependent deacetylase []. While the precise mechanism remains under investigation, studies suggest CAY10591 might enhance SIRT1 activity by increasing its binding affinity for substrates or by allosteric modulation [, ]. This activation leads to deacetylation of various SIRT1 target proteins, including transcription factors and enzymes, ultimately influencing diverse cellular processes such as cell growth, apoptosis, inflammation, and metabolism [, , , , ].

Q2: What is the role of CAY10591 in influencing cell growth and apoptosis in cancer cells?

A2: Research indicates that CAY10591 can exert anti-cancer effects in certain cancer cell lines. For instance, in multiple myeloma cells, CAY10591 induced significant apoptosis in a dose-dependent manner []. Similarly, in gingival epithelial carcinoma cells, CAY10591 suppressed cell growth and increased the levels of the cell-cycle repressor p21 [, ]. The observed anti-cancer effects are thought to be mediated by SIRT1 activation and subsequent modulation of downstream signaling pathways, such as those involving AKT, mTOR, and Src [, ].

Q3: How does CAY10591 impact inflammatory pathways, particularly in the context of inflammatory bowel disease (IBD)?

A3: Studies suggest a potential role of CAY10591 in modulating inflammatory pathways relevant to IBD. IBD is characterized by defective SIRT1 expression and increased levels of Smad7, an inhibitor of the anti-inflammatory cytokine transforming growth factor-β1 [, ]. Interestingly, activating SIRT1 with CAY10591 in IBD lamina propria mononuclear cells reduced Smad7 acetylation, leading to its degradation and suggesting a potential anti-inflammatory effect [].

Q4: Are there any studies investigating the use of CAY10591 in models of liver injury?

A4: Yes, CAY10591 has shown promising results in preclinical models of liver injury. For instance, in a rat model of acetaminophen-induced hepatotoxicity, both CAY10591 and resveratrol, another SIRT1 activator, attenuated liver damage and enhanced SIRT1 activity []. Similarly, in primary rat hepatocytes exposed to a toxic dose of paracetamol, CAY10591 mitigated the deleterious effects of paracetamol and reversed the decrease in SIRT1 activity []. These findings suggest a potential protective role of CAY10591 in liver injury, possibly mediated by SIRT1 activation.

Q5: What analytical techniques are commonly employed to detect and quantify CAY10591?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is frequently used to detect and quantify CAY10591, particularly in biological matrices like plasma []. This method offers high sensitivity and selectivity, crucial for accurately measuring drug concentrations in complex biological samples. Researchers have developed and validated LC/MS/MS methods for CAY10591, establishing its suitability for doping control programs and pharmacokinetic studies [].

Q6: What are the known structural characteristics of CAY10591?

A6: CAY10591 (2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) is a small molecule with a molecular weight of 380.48 g/mol []. While detailed spectroscopic data might be proprietary information, fragmentation studies using mass spectrometry have provided insights into its structure and helped identify characteristic product ions for analytical purposes [].

Q7: Has the structure-activity relationship (SAR) of CAY10591 been investigated, and are there any known analogs?

A7: While detailed SAR studies focusing specifically on CAY10591 might be limited in the public domain, researchers have explored the SAR of other SIRT1 activators, like SRT1720, which share structural similarities with CAY10591 []. These studies often involve modifying the core structure of the activator and evaluating the impact of these changes on SIRT1 activation, potency, and selectivity. Such investigations are crucial for developing more potent and specific SIRT1 modulators for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)